

# In-Depth Technical Guide: 6-Bromo-2-fluoro-3-isopropoxypyhenylboronic acid

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## Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-isopropoxypyhenylboronic acid
Cat. No.:	B1287801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-2-fluoro-3-isopropoxypyhenylboronic acid**, a key building block in modern organic synthesis, particularly relevant to drug discovery and development.

## Chemical Identity and Structure

CAS Number: 1072951-99-5

**6-Bromo-2-fluoro-3-isopropoxypyhenylboronic acid** is a substituted phenylboronic acid. The presence of bromide, fluoride, and isopropoxy groups, in addition to the boronic acid moiety, makes it a versatile reagent for introducing complex functionalities into organic molecules.

Molecular Structure:

Chemical Structure of **6-Bromo-2-fluoro-3-isopropoxypyhenylboronic acid**.

## Physicochemical Properties

While extensive experimental data for this specific compound is not readily available in public literature, the following table summarizes key physicochemical properties of the closely related isomer, (2-Bromo-6-fluoro-3-isopropoxypyhenyl)boronic acid (CAS: 1072951-75-7), which can serve as a useful reference.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BBrFO <sub>3</sub>
Molecular Weight	276.9 g/mol
Appearance	White to off-white solid
Melting Point	77-82 °C
Boiling Point (Predicted)	386.5±52.0 °C
Density (Predicted)	1.53±0.1 g/cm <sup>3</sup>
pKa (Predicted)	7.76±0.58

## Experimental Protocols: Application in Suzuki-Miyaura Coupling

**6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid** is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Although a specific, detailed experimental protocol for this exact compound is not widely published, the following general procedure for a Suzuki-Miyaura coupling reaction can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) under an inert atmosphere (e.g., nitrogen or argon), add **6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid** (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>, or a Buchwald precatalyst, typically 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>, typically 2-3 equivalents).
- Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 or similar ratio) is commonly

used to dissolve both the organic reactants and the inorganic base.

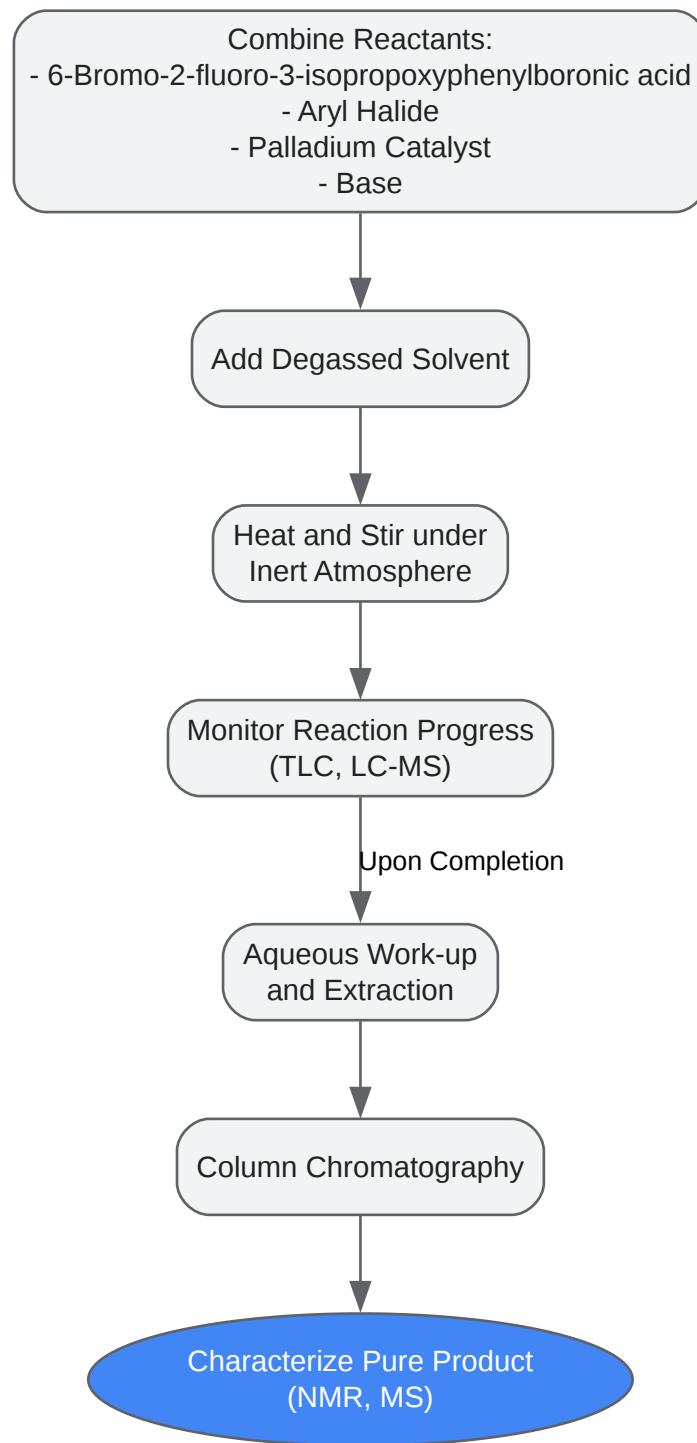
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to the appropriate temperature (typically between 80-110 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Representative Suzuki-Miyaura Reaction Conditions:

Component	Example Reagents/Conditions
Aryl Halide	Aryl bromide or iodide (1.0 equiv.)
Boronic Acid	6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid (1.2 equiv.)
Palladium Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3 mol%)
Base	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv.)
Solvent	1,4-Dioxane/H <sub>2</sub> O (4:1)
Temperature	90 °C
Reaction Time	4-12 hours (monitor by TLC/LC-MS)

## Visualization of Key Processes

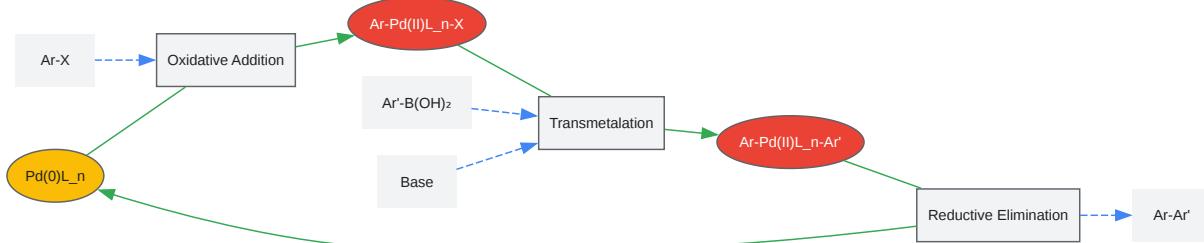
Experimental Workflow for Suzuki-Miyaura Coupling:



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid** is a valuable synthetic intermediate, particularly for the construction of highly substituted biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is significant, providing a pathway to novel molecular architectures. While specific experimental data for this compound is limited in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.

- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287801#6-bromo-2-fluoro-3-isopropoxyphenylboronic-acid-cas-number-and-structure\]](https://www.benchchem.com/product/b1287801#6-bromo-2-fluoro-3-isopropoxyphenylboronic-acid-cas-number-and-structure)

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